The synthesis of 5(Z),11(Z),14(Z)-Eicosatrienoic acid can be achieved through several methods:
These methods vary in yield, efficiency, and environmental impact, with natural extraction being the most sustainable approach .
The molecular structure of 5(Z),11(Z),14(Z)-Eicosatrienoic acid features a long hydrocarbon chain with three cis double bonds. The structural representation includes:
O=C(O)CCCC=CCCCCC=CCC=CCCCCC
PRHHYVQTPBEDFE-URZBRJKDSA-N
This structure contributes to its unique physical and chemical properties, influencing its behavior in biological systems .
5(Z),11(Z),14(Z)-Eicosatrienoic acid participates in various chemical reactions typical of polyunsaturated fatty acids:
The mechanism of action of 5(Z),11(Z),14(Z)-Eicosatrienoic acid primarily involves its role as a precursor for bioactive lipids. Upon enzymatic conversion by cyclooxygenases or lipoxygenases, it can produce various eicosanoids that modulate inflammatory responses, vascular functions, and cell signaling pathways.
Research indicates that this fatty acid may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and promoting resolution pathways in inflammation. Its metabolites are involved in regulating blood pressure and enhancing endothelial function .
The physical properties contribute significantly to its application in biochemical research and potential therapeutic uses .
5(Z),11(Z),14(Z)-Eicosatrienoic acid has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0